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molecular formula C11H10BrNO2 B1275202 ethyl 3-bromo-1H-indole-2-carboxylate CAS No. 91348-45-7

ethyl 3-bromo-1H-indole-2-carboxylate

Cat. No. B1275202
M. Wt: 268.11 g/mol
InChI Key: DRJWEOYWZOGNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06953809B2

Procedure details

A solution of bromine (2.72 ml) in DMF was added dropwise over 10 mins to a solution of ethyl indole-2-carboxylate in DMF. The reaction was stirred for 30 mins, then poured into water to precipitate a pale yellow solid which was filtered off and recrystallized from ethyl acetate to give the desired starting material as white needles (10.2 g, 72%), mp 150-151°; NMR δ (CDCl3) 1.44 (t, 3H), 4.45 (q, 2H), 7.22 (m, 11H), 7.38 (m, 2H), 7.66 (d, 1H), 9.27 (bs, 1H); M/z (−) 268 (M+), 266, 196, 194.
Quantity
2.72 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
material
Quantity
10.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]1[C:12]([O:14][CH2:15][CH3:16])=[O:13].O>CN(C=O)C>[Br:1][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[NH:3][C:4]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13]

Inputs

Step One
Name
Quantity
2.72 mL
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
material
Quantity
10.2 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate a pale yellow solid which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give the

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=C(NC2=CC=CC=C12)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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